molecular formula C10H10FNO5 B13649402 Ethyl 4-fluoro-2-methoxy-5-nitrobenzoate

Ethyl 4-fluoro-2-methoxy-5-nitrobenzoate

Cat. No.: B13649402
M. Wt: 243.19 g/mol
InChI Key: GWACDVCLMNWVFW-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-2-methoxy-5-nitrobenzoate is a substituted aromatic ester with the molecular formula $ \text{C}{10}\text{H}{10}\text{FNO}_{5} $. Its structure features a benzoate backbone with three key substituents:

  • Fluoro at the 4-position,
  • Methoxy at the 2-position,
  • Nitro at the 5-position,
    and an ethyl ester group at the carboxylate position.

The electron-withdrawing nitro group ($-\text{NO}2$) and fluorine atom ($-\text{F}$) influence the compound’s electronic properties, while the methoxy group ($-\text{OCH}3$) contributes steric and electronic effects. Crystallographic studies of related compounds (e.g., ethyl 4-fluorobenzoate derivatives) have utilized the SHELX software suite for structure determination, highlighting its role in characterizing such molecules .

Properties

Molecular Formula

C10H10FNO5

Molecular Weight

243.19 g/mol

IUPAC Name

ethyl 4-fluoro-2-methoxy-5-nitrobenzoate

InChI

InChI=1S/C10H10FNO5/c1-3-17-10(13)6-4-8(12(14)15)7(11)5-9(6)16-2/h4-5H,3H2,1-2H3

InChI Key

GWACDVCLMNWVFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1OC)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-fluoro-2-methoxy-5-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of ethyl 4-fluoro-2-methoxybenzoate, followed by esterification. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group onto the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-2-methoxy-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

    Reduction: Ethyl 4-fluoro-2-methoxy-5-aminobenzoate.

    Ester Hydrolysis: 4-fluoro-2-methoxy-5-nitrobenzoic acid.

Scientific Research Applications

Ethyl 4-fluoro-2-methoxy-5-nitrobenzoate is utilized in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 4-fluoro-2-methoxy-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom and methoxy group can influence the compound’s binding affinity and specificity towards certain enzymes and receptors .

Comparison with Similar Compounds

Structural Analogs: Alkyl Ester Variations

The choice of ester group (ethyl vs. methyl) significantly affects physicochemical properties:

Compound Name Molecular Formula Key Substituents Solubility Trends Potential Applications
Ethyl 4-fluoro-2-methoxy-5-nitrobenzoate $ \text{C}{10}\text{H}{10}\text{FNO}_{5} $ 4-F, 2-OCH$3$, 5-NO$2$, ethyl ester Moderate lipophilicity (ethyl enhances organic solubility) Intermediate in drug synthesis
Mthis compound $ \text{C}9\text{H}8\text{FNO}_5 $ Same substituents, methyl ester Lower lipophilicity vs. ethyl analog Agrochemical precursors
Ethyl 4-nitrobenzoate $ \text{C}9\text{H}9\text{NO}_4 $ 4-NO$2$, no F or OCH$3$ High organic solubility (simpler structure) Explosives, polymer additives

Key Insights :

  • The ethyl ester in the target compound increases lipophilicity compared to its methyl analog, favoring solubility in organic solvents .
  • The absence of fluorine or methoxy groups in Ethyl 4-nitrobenzoate simplifies its reactivity, making it more suitable for industrial applications .
Substituent Effects on Reactivity and Stability
  • Nitro Group : The 5-nitro group in this compound is a strong electron-withdrawing moiety, directing electrophilic substitution reactions to specific positions. This contrasts with compounds like Ethyl 4-nitrobenzoate, where the nitro group dominates reactivity .
  • Fluorine : The 4-fluoro substituent enhances metabolic stability in bioactive molecules, a feature shared with fluorinated agrochemicals like those in and .
Hydrogen Bonding and Crystallization

The methoxy and nitro groups participate in hydrogen bonding, influencing crystal packing. For example, the ethyl ester’s bulkiness may reduce intermolecular interactions compared to methyl analogs, affecting melting points and crystalline stability. Studies using SHELX software () have resolved such structural details in related compounds .

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